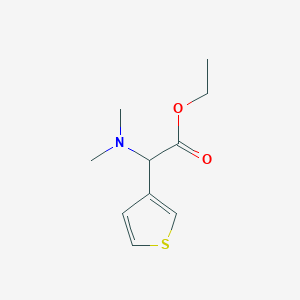

Ethyl 2-(dimethylamino)-2-(thiophen-3-YL)acetate

CAS No.:

Cat. No.: VC17489972

Molecular Formula: C10H15NO2S

Molecular Weight: 213.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15NO2S |

|---|---|

| Molecular Weight | 213.30 g/mol |

| IUPAC Name | ethyl 2-(dimethylamino)-2-thiophen-3-ylacetate |

| Standard InChI | InChI=1S/C10H15NO2S/c1-4-13-10(12)9(11(2)3)8-5-6-14-7-8/h5-7,9H,4H2,1-3H3 |

| Standard InChI Key | SUOJPHAZYYTBFN-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C1=CSC=C1)N(C)C |

Introduction

Ethyl 2-(dimethylamino)-2-(thiophen-3-YL)acetate is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound features a unique structure, comprising an ethyl ester, a dimethylamino group, and a thiophene ring. The presence of the thiophene moiety imparts distinctive electronic properties and potential biological activity, making it of interest for various scientific applications.

Synthesis and Chemical Reactions

The synthesis of Ethyl 2-(dimethylamino)-2-(thiophen-3-YL)acetate typically involves a multi-step process. One common method includes the alkylation of a thiophene derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction is often carried out in an alcoholic solvent under reflux conditions, allowing for efficient formation of the ester linkage.

Reactivity

The reactivity of this compound is influenced by the electron-donating nature of the dimethylamino group, which enhances nucleophilicity. The thiophene ring also plays a role in stabilizing reaction intermediates through resonance.

Biological Activity and Potential Applications

Compounds containing thiophene rings have been associated with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Ethyl 2-(dimethylamino)-2-(thiophen-3-YL)acetate, due to its structural features, may exhibit similar activities. Studies have shown that derivatives of thiophene can interact with biological targets such as enzymes or receptors, influencing cellular pathways and potentially leading to therapeutic effects.

Potential Therapeutic Applications

| Biological Activity | Description |

|---|---|

| Antimicrobial | Potential to inhibit microbial growth. |

| Anti-inflammatory | May reduce inflammation by interacting with specific biological pathways. |

| Anticancer | Could inhibit cancer cell proliferation by targeting specific enzymes or receptors. |

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl 2-hydroxy-2-(thiophen-2-yl)acetate | Contains a hydroxyl group instead of dimethylamino | Potentially different solubility and reactivity |

| Ethyl 4-(4-chlorophenyl)thiazol-2-ylacetate | Contains a thiazole ring instead of thiophene | Different electronic properties due to chlorine |

| Ethyl 2-(4-methoxyphenyl)thiazol-2-ylacetate | Contains a methoxy substituent on the phenyl group | Enhanced lipophilicity due to methoxy group |

Research Findings and Future Directions

Research into the interactions of Ethyl 2-(dimethylamino)-2-(thiophen-3-YL)acetate with biological systems is crucial for understanding its potential efficacy and safety profile. Studies may include in vitro and in vivo experiments to assess its biological activities and potential therapeutic applications.

Challenges and Opportunities

-

Challenges: The compound's stability and degradation properties under various conditions need to be thoroughly understood to ensure consistent results in laboratory settings.

-

Opportunities: Its unique structure offers opportunities for developing novel therapeutic agents by modifying its functional groups to enhance biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume